3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride
Description
3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride is a propanoic acid derivative featuring a 2-aminoethylamino substituent at the β-position. This compound, existing as a dihydrochloride salt, is designed to enhance solubility and stability for applications in biochemical and pharmaceutical research. Its structure combines a carboxylic acid moiety with a branched amine group, making it a versatile intermediate for synthesizing peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
3-(2-aminoethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-4-7-3-1-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGUBBGDPFIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride typically involves the reaction of 3-[(2-Aminoethyl)amino]propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving the acid in an appropriate solvent, followed by the gradual addition of hydrochloric acid while maintaining the temperature and pH at optimal levels .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Biochemical Studies
AEP serves as a useful reagent in biochemical experiments due to its ability to modify proteins and peptides. Its aminoethyl group allows for the introduction of functional groups that can enhance the solubility and stability of biomolecules.
Drug Development
Research indicates that AEP can act as a precursor for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs targeting specific biological pathways, including those involved in cancer and neurodegenerative diseases.
Enzyme Inhibition Studies
AEP has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and aiding the design of specific inhibitors.
Neuropharmacology
The compound has garnered attention in neuropharmacology for its potential effects on neurotransmitter systems. Studies suggest that AEP may influence glutamate receptors, which are critical in many neurological functions and disorders.
Case Study 1: Synthesis of Novel Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of anticancer agents derived from AEP. Researchers modified the AEP structure to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. The results indicated a promising lead compound with selective activity against breast cancer cell lines.
Case Study 2: Neuroprotective Effects
In a study published in Neuroscience Letters, AEP was evaluated for its neuroprotective effects in models of oxidative stress. The findings demonstrated that AEP could reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent in neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, influencing processes such as protein synthesis and enzyme activity. The compound can act as a substrate or inhibitor in these pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Backbone Variations: The butanoic acid analog () has a longer carbon chain, likely reducing polarity and altering pharmacokinetics compared to the propanoic acid backbone of the target compound.
- Aromatic vs.
- Acidic Functional Groups : The carboxyethyl-substituted compound () has two carboxylic acid groups, significantly lowering its pKa and increasing solubility in aqueous environments.
- Cyclic Amines : The piperazine derivative () exhibits higher basicity due to its cyclic structure, which may influence its interaction with negatively charged biological targets.
Enzyme Inhibition Potential
- Furin Inhibition: Propanoic acid derivatives with thiazol-2-ylamino substituents (e.g., P3, P7, P16 in ) exhibit Furin inhibitory activity, with IC₅₀ values as low as 35 µM (P3).
- Mechanistic Insights: The shared thiazol-2-ylamino scaffold in compounds indicates that substituent electronegativity (e.g., bromine in P3) enhances inhibitory potency. This highlights the importance of halogenation in optimizing activity.
Solubility and Stability
- Salt Forms : Dihydrochloride salts (e.g., ) are common to improve solubility. The target compound’s dihydrochloride form ensures stability in acidic conditions, critical for oral bioavailability.
- Purity: Commercial analogs like 3-[(pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride (97% purity, ) and 4-[(2-aminoethyl)(methyl)amino]butanoic acid dihydrochloride (95% purity, ) emphasize the importance of high purity in research applications.
Biological Activity
3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride, also known as a derivative of amino acids, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C5H12N2O2·2HCl
- CAS Number : 40428-77-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It functions as a modulator of neurotransmitter systems and has been studied for its potential neuroprotective effects. The compound may enhance synaptic transmission and promote neuronal survival through the modulation of glutamate receptors.
Antimicrobial Properties
Research has indicated that amino acid derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of several amino acid-based antimicrobial agents, showing that compounds similar to this compound displayed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Neuroprotective Effects
In vitro studies have suggested that this compound may exert neuroprotective effects by modulating the activity of glutamate receptors, which are crucial in synaptic plasticity and memory formation. The compound's ability to enhance neuronal survival in models of oxidative stress indicates its potential utility in treating neurodegenerative diseases .
Case Studies
- Neuroprotection in Oxidative Stress Models : A study investigated the effects of the compound on neuronal cells exposed to oxidative stress, demonstrating a significant reduction in cell death compared to untreated controls.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of amino acid derivatives, including this compound, revealing robust activity against both Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
